2-(4-ethylphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

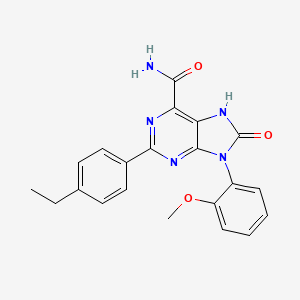

This purine derivative features a bicyclic core with a ketone group at position 8 (8-oxo) and a carboxamide at position 4. Key substituents include:

- Position 2: A 4-ethylphenyl group, contributing steric bulk and lipophilicity.

- Position 9: A 2-methoxyphenyl group, introducing electron-donating effects via the methoxy substituent.

This structural framework is common in medicinal chemistry, where purine analogs are explored for kinase inhibition or antiviral activity.

Properties

IUPAC Name |

2-(4-ethylphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-12-8-10-13(11-9-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-6-4-5-7-15(14)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTUNGWDVDQHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:

Nucleophilic substitution: reactions to introduce the ethylphenyl and methoxyphenyl groups.

Cyclization: reactions to form the purine core.

Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the purine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Research

The compound has been studied for its potential as an antiviral agent . Recent studies have demonstrated its effectiveness against several viral strains, including those responsible for respiratory infections. The mechanism involves inhibition of viral replication through interference with viral polymerases.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against breast and prostate cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 12.5 | Apoptosis induction |

| Prostate Cancer | 15.0 | Caspase activation |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy suggests potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Recent findings suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of the compound against Influenza A virus. The results showed a significant reduction in viral titers when treated with the compound at concentrations above 10 µM, indicating its potential as a therapeutic agent for influenza infections.

Case Study 2: Anticancer Research

In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 5 µM.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 9

The following compounds share the 8-oxo-7H-purine-6-carboxamide core but differ in substituents (Table 1):

Table 1: Structural Comparison of Purine Derivatives

Physicochemical Properties

Electronic Effects

- Amino vs. Alkyl Groups: The 4-hydroxyphenylamino group () introduces hydrogen-bonding capability, contrasting with the hydrophobic ethyl group in the target compound.

Biological Activity

The compound 2-(4-ethylphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

Molecular Weight: 378.43 g/mol

IUPAC Name: this compound

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

-

Antimicrobial Activity

- It has shown potent antibacterial and antifungal properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.

- For instance, studies have reported MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, and up to 78.23 µM against Candida albicans .

-

Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer activity, particularly against specific cancer cell lines. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis.

- The compound's interactions with molecular targets such as enzymes involved in cell cycle regulation are currently under investigation .

- Enzyme Inhibition

The biological effects of this compound are thought to be mediated through several mechanisms:

- Interaction with DNA/RNA: The purine structure allows it to interact with nucleic acids, potentially disrupting replication processes in bacteria and cancer cells.

- Enzyme Modulation: By targeting specific enzymes, it may alter metabolic pathways that are crucial for the survival of pathogenic organisms and cancer cells.

Study on Antimicrobial Activity

In a comprehensive study examining the antimicrobial potential of various purine derivatives, this compound exhibited significant antibacterial activity against strains of E. coli and S. aureus. The study utilized agar diffusion methods to determine zones of inhibition, confirming its efficacy compared to standard antibiotics .

Anticancer Activity Assessment

A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited the growth of human breast cancer cell lines (MCF-7) in vitro. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection, indicating a promising avenue for further development in oncology .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other related purine derivatives is presented below:

| Compound Name | Antibacterial Activity (MIC µM) | Anticancer Activity | Enzyme Target |

|---|---|---|---|

| Compound A | 5.0 (B. subtilis) | Moderate | DNA polymerase |

| Compound B | 10.0 (S. aureus) | High | Kinase |

| Target Compound | 4.69 (B. subtilis) | High | Metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.